molecular formula C16H20N2O3 B612986 N-(3-Indolylacetyl)-L-leucine CAS No. 36838-63-8

N-(3-Indolylacetyl)-L-leucine

Cat. No.: B612986
CAS No.: 36838-63-8
M. Wt: 288,35 g/mole
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Description

Contextualization within Indoleacetic Acid (IAA) Conjugates and Auxin Biology

N-(3-Indolylacetyl)-L-leucine is chemically classified as an indoleacetic acid (IAA) amide conjugate. nih.gov It is formed through the formal condensation of the carboxyl group of indole-3-acetic acid (IAA), the most common and physiologically active auxin in plants, with the amino group of the amino acid L-leucine. nih.govnih.gov This conjugation is a fundamental process in auxin metabolism and homeostasis. researchgate.net

Auxins, as a class of plant hormones, are pivotal for numerous aspects of plant growth and development, including cell elongation, division, and differentiation. wikipedia.org The conjugation of IAA to amino acids or sugars is a mechanism by which plants regulate the levels of free, active IAA. These conjugated forms, including this compound, are generally considered to be inactive forms of auxin. However, they can be stored and later hydrolyzed to release free IAA, thus providing a mechanism for the precise control of auxin-mediated responses.

The formation and hydrolysis of IAA conjugates are critical for maintaining auxin homeostasis. This balance is essential for normal plant development and for responses to environmental stimuli. The study of specific conjugates like this compound provides insights into the complex regulatory networks that govern auxin activity.

Significance in Plant Hormone Research and Regulation of Physiological Responses

The study of this compound holds considerable significance in the field of plant hormone research. As a specific IAA conjugate, it serves as a marker and a subject of investigation into the broader mechanisms of hormone regulation. lifeasible.com Research on this compound helps to elucidate how plants modulate their growth and developmental processes in response to both internal and external cues.

For instance, the presence and concentration of this compound have been studied in various plant species and under different physiological conditions. In citrus plants, this conjugate was detected in response to nitrogen deficiency, suggesting its involvement in the plant's adaptive response to nutrient stress. mdpi.comnih.gov Similarly, its levels have been monitored during adventitious root formation in poplar, highlighting its potential role in this critical developmental process. frontiersin.org

Furthermore, research has explored the differential accumulation of this compound in various plant tissues. Studies on persimmon have indicated varying levels of this and other phytohormones in leaves, stems, and roots, which may correlate with rooting ability. researchgate.net In wheat, its concentration has been shown to change in response to phosphorus deficiency, indicating a role in nutrient stress responses. nih.gov The investigation of this compound and other IAA conjugates is also relevant to understanding seed dormancy and germination, as demonstrated in studies on Sinopodophyllum hexandrum. nih.gov

The ability to detect and quantify minute amounts of plant hormones like this compound is crucial for this research. mtoz-biolabs.com Advanced analytical techniques have enabled scientists to study the dynamic changes in its levels, providing a clearer picture of its physiological roles.

Interactive Data Table: Research Findings on this compound

Plant SpeciesPhysiological Process/ConditionKey Finding
Citrus sinensisNitrogen DeficiencyDetected in roots under nitrogen-deficient conditions, suggesting a role in nutrient stress response. mdpi.comnih.gov
Populus simonii × P. nigraAdventitious Root FormationIncluded in the analysis of auxin-related compounds during rooting. frontiersin.org
Diospyros kakiRooting of Tissue CultureLevels of various phytohormones, including related compounds, differed in seedlings with varying rooting success. researchgate.netresearchgate.net
Sinopodophyllum hexandrumSeed Dormancy and GerminationIdentified as an auxin-related metabolite present during cold stratification. nih.gov
Triticum aestivumPhosphorus DeficiencyLevels were altered in wheat roots under low phosphorus conditions. nih.gov
Pinus massonianaXylem DevelopmentIncluded in the analysis of endogenous hormones in response to brassinosteroid treatment, although no significant change was observed. mdpi.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2S)-2-[[2-(1H-indol-3-yl)acetyl]amino]-4-methylpentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N2O3/c1-10(2)7-14(16(20)21)18-15(19)8-11-9-17-13-6-4-3-5-12(11)13/h3-6,9-10,14,17H,7-8H2,1-2H3,(H,18,19)(H,20,21)/t14-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCZNPUHZYPPINM-AWEZNQCLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)O)NC(=O)CC1=CNC2=CC=CC=C21
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C[C@@H](C(=O)O)NC(=O)CC1=CNC2=CC=CC=C21
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701345723
Record name N-(3-Indolylacetyl)-L-leucine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701345723
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

288.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

36838-63-8
Record name N-(3-Indolylacetyl)-L-leucine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701345723
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biosynthesis, Metabolism, and Homeostasis Mechanisms

Precursor Substrate Utilization and Enzymatic Conjugation Pathways

The biosynthesis of N-(3-Indolylacetyl)-L-leucine involves the direct conjugation of its two precursor substrates: indole-3-acetic acid (IAA) and L-leucine. This reaction is catalyzed by a specific group of enzymes known as GRETCHEN HAGEN 3 (GH3) acyl-acid amido synthetases. frontiersin.orgencyclopedia.pub These enzymes are found widely across the plant kingdom and are encoded by a large gene family. encyclopedia.pub In Arabidopsis thaliana, the GH3 family is categorized into three groups based on substrate specificity, with Group II enzymes being primarily responsible for conjugating IAA to various amino acids. encyclopedia.pubnih.gov

The enzymatic reaction proceeds via a 'Bi Uni Uni Bi Ping Pong' mechanism, which begins with the binding of IAA and ATP to the GH3 enzyme. encyclopedia.pub This forms an adenylated IAA intermediate (IAA-AMP) and releases pyrophosphate. Subsequently, an amino acid, in this case, L-leucine, binds to the enzyme-intermediate complex, leading to the formation of this compound and the release of AMP. encyclopedia.pub

While some GH3 enzymes show a broad range of amino acid substrates, others exhibit more specific preferences. tandfonline.com For example, studies on GH3 proteins from various plants, including soybean and rice, have shown that while aspartate and glutamate (B1630785) are often preferred substrates, leucine (B10760876) is also effectively conjugated to IAA. tandfonline.commdpi.com The expression of these GH3 genes is often induced by high levels of auxin, forming a direct feedback loop to control auxin concentrations. pnas.orgplos.org This conjugation is a key step in managing the pool of active auxin, as conjugates with alanine (B10760859) or leucine are considered reversible storage forms, whereas those with aspartate or glutamate are often marked for degradation. tandfonline.comresearchgate.net

Table 1: Key Enzymes in this compound Metabolism
ProcessEnzyme FamilySpecific Enzymes (Examples)FunctionSubstratesProducts
ConjugationGRETCHEN HAGEN 3 (GH3)Group II GH3s (e.g., AtGH3.2, AtGH3.6, OsGH3-13)Catalyzes the formation of amide-linked IAA conjugates. encyclopedia.pubnih.govIndole-3-acetic acid (IAA), L-leucine, ATPThis compound, AMP, Pyrophosphate
DeconjugationIAA-Amido Hydrolases (ILR1/ILL Family)ILR1, IAR3, ILLsHydrolyzes IAA-amino acid conjugates to release free IAA. mdpi.comcuni.czThis compoundIndole-3-acetic acid (IAA), L-leucine

Deconjugation Processes and Auxin Release Mechanisms

The release of free, biologically active IAA from this compound is a critical process for mobilizing auxin reserves. This deconjugation is facilitated by a family of enzymes called IAA-amino acid hydrolases. ebi.ac.uknih.gov In Arabidopsis, this family includes proteins such as IAA-LEUCINE RESISTANT 1 (ILR1), IAA-ALANINE RESISTANT 3 (IAR3), and other ILR1-LIKE (ILL) proteins. mdpi.comcuni.cz

These hydrolases cleave the amide bond connecting IAA to the amino acid, thereby releasing both components. ebi.ac.uk The specificity of these enzymes varies; for instance, ILR1 from Arabidopsis demonstrates high efficiency in hydrolyzing several IAA conjugates, including IAA-Leucine and IAA-Phenylalanine, with lower activity towards other conjugates like IAA-Alanine. ebi.ac.uk The activity of these hydrolases is essential for normal plant development, as demonstrated by mutants deficient in these enzymes. Such mutants exhibit reduced levels of free IAA, leading to auxin-deficient phenotypes, and accumulate higher levels of specific IAA conjugates like IAA-Alanine and IAA-Leucine, confirming their role in the hydrolysis of these storage forms. nih.gov

This reversible process allows the plant to fine-tune its auxin responses. When cellular demand for active auxin increases, these hydrolases can quickly increase the concentration of free IAA, enabling rapid physiological adjustments. frontiersin.org The expression of genes encoding these hydrolases can also be regulated, adding another layer of control to auxin homeostasis. researchgate.net

Transport and Compartmentation within Plant Cells and Tissues

The regulation of auxin homeostasis is not only dependent on synthesis and metabolism but also on the precise subcellular localization of IAA and its conjugates. biologists.com The synthesis of IAA-amino acid conjugates by GH3 enzymes is believed to occur primarily in the cytosol. oup.com In contrast, the deconjugation process, mediated by ILR1-family hydrolases, is largely localized to the endoplasmic reticulum (ER). oup.comoup.comnih.gov

The compartmentation within the ER serves as a key control point. By storing IAA conjugates like IAA-Leucine in the ER, the cell can separate them from the cytosolic machinery of auxin signaling until hydrolysis is required. oup.comoup.com This intricate system of transport and compartmentation ensures that active auxin is available at the right place and time, while excess auxin is safely stored in an inactive, yet accessible, form. oup.com

Regulatory Feedback Loops in Auxin Homeostasis

The balance of this compound synthesis and hydrolysis is a central part of the negative feedback loops that maintain auxin homeostasis. pnas.org High concentrations of free IAA act as a signal that induces the expression of Group II GH3 genes. plos.orgbiologists.com This leads to an increased rate of IAA conjugation, including the formation of IAA-Leucine, which in turn reduces the level of free, active IAA. pnas.org This feedback mechanism prevents the over-accumulation of auxin, which can be inhibitory or toxic to plant cells. frontiersin.org

Conversely, when the levels of free IAA are low, the activity of the deconjugating hydrolases can release IAA from stored conjugates like IAA-Leucine, replenishing the active auxin pool. nih.gov The entire auxin signaling pathway, involving TIR1/AFB receptors and Aux/IAA transcriptional repressors, is interconnected with these metabolic feedback loops. biologists.comnih.govmdpi.comnih.gov For instance, the degradation of Aux/IAA repressors at high auxin levels leads to the activation of auxin-responsive genes, which include the GH3 genes themselves. biologists.com

This dynamic interplay between conjugation and deconjugation allows the plant to buffer its active auxin concentration against fluctuations, ensuring a stable hormonal environment for consistent growth and development while also allowing for rapid changes in response to developmental or environmental cues. nih.gov The regulation of transporter proteins, such as PINs, by auxin also contributes to these feedback mechanisms, creating a complex network that links auxin metabolism, transport, and signaling to control plant form and function. nih.gov

Molecular and Cellular Mechanisms of Action

Interactions with Auxin Perception and Signal Transduction Components

The core mechanism of auxin action involves three main protein families: the TRANSPORT INHIBITOR RESPONSE 1/AUXIN SIGNALING F-BOX (TIR1/AFB) receptors, the Auxin/INDOLE-3-ACETIC ACID (Aux/IAA) transcriptional repressors, and the AUXIN RESPONSE FACTOR (ARF) transcription factors. biologists.combiologists.com Auxin acts as a molecular "glue" that stabilizes the interaction between TIR1/AFB and Aux/IAA proteins, leading to the degradation of the latter and the subsequent activation of ARF-mediated gene expression. biologists.combiologists.com

N-(3-Indolylacetyl)-L-leucine does not directly bind to the TIR1/AFB auxin receptors. Instead, its primary role in receptor binding dynamics is to modulate the concentration of the active ligand, free IAA. mdpi.comportlandpress.com Specific enzymes known as IAA-amido hydrolases, such as IAA-LEUCINE RESISTANT1 (ILR1) and its related proteins (ILLs), cleave the amide bond in IAA-Leu. mdpi.comportlandpress.com This hydrolytic action releases free IAA into the cellular environment. frontiersin.org

The released IAA is then able to bind to the TIR1/AFB receptor pocket, promoting the formation of the TIR1/AFB-Aux/IAA co-receptor complex. biologists.combiologists.com This leads to the ubiquitination and subsequent degradation of the Aux/IAA repressor protein. oup.com Therefore, the hydrolysis of IAA-Leu is a critical upstream event that controls the availability of the signaling molecule required to initiate receptor-mediated downstream effects. The regulation of these hydrolases provides a spatial and temporal control mechanism for auxin signaling. portlandpress.com

By controlling the pool of active IAA, this compound indirectly exerts significant influence over the expression of auxin-responsive genes. The degradation of Aux/IAA repressors, triggered by the IAA released from IAA-Leu hydrolysis, liberates ARF transcription factors. biologists.combiologists.com These ARFs can then bind to auxin-responsive elements (AuxREs) in the promoters of target genes, either activating or repressing their transcription. core.ac.uk

Key families of early auxin-responsive genes regulated by this pathway include:

Aux/IAA genes: These genes are themselves responsive to auxin, creating a negative feedback loop.

GH3 genes: This family includes genes encoding the very enzymes that conjugate IAA with amino acids to form compounds like IAA-Leu, representing another layer of homeostatic control. oup.comoup.com

Small Auxin-Up RNA (SAUR) genes: This large family of genes is rapidly induced by auxin and is involved in various growth processes, including cell elongation. core.ac.uk

Studies on mutants lacking specific IAA-amido hydrolases demonstrate the importance of this regulatory step. For instance, Arabidopsis mutants unable to hydrolyze IAA-amino acid conjugates show reduced levels of free auxin and corresponding defects in auxin-mediated developmental processes, such as altered gene expression profiles. portlandpress.com

Role in Auxin Receptor Binding Dynamics

Modulation of Cellular Growth and Differentiation Processes

The controlled release of IAA from this compound is integral to numerous aspects of plant growth and development. By fine-tuning auxin homeostasis, the synthesis and hydrolysis of IAA-Leu influence cell division, elongation, and differentiation. nih.gov

Research has implicated IAA-amino acid hydrolases, and thus the availability of IAA from conjugates like IAA-Leu, in a variety of developmental contexts:

Root Development: Hydrolysis of IAA conjugates is necessary for normal root hair and lateral root formation. portlandpress.comnih.gov Mutants with impaired ability to free IAA from conjugates exhibit shorter root hairs. portlandpress.com

Shoot and Hypocotyl Elongation: The regulation of active auxin levels is crucial for controlling cell expansion in aerial tissues. nih.gov

Xylem Development: The presence of IAA-Leu has been noted during studies of secondary growth in woody plants like Pinus massoniana, suggesting a role in vascular development. mdpi.com

Fruit Ripening: In fruits such as peach and tomato, the expression of IAA-amido hydrolase genes changes during ripening, correlating with fluctuations in free IAA levels that are critical for this process. nih.govfrontiersin.org

Table 1: Selected Research Findings on IAA-Leu in Plant Development

Plant Species Developmental Process Key Finding Reference(s)
Arabidopsis thaliana Root Hair Development Triple mutants in ILR1, IAR3, and ILL2 hydrolases have shorter root hairs and reduced free auxin content. portlandpress.com
Prunus persica (Peach) Fruit Ripening The hydrolase PpILR1 releases free IAA and also transcriptionally activates an ethylene (B1197577) biosynthesis gene, linking auxin homeostasis to ripening. frontiersin.org
Solanum lycopersicum (Tomato) Fruit Ripening Gibberellin treatment induces ILR2, a hydrolase that cleaves IAA-amino acid conjugates, indicating hormonal crosstalk in ripening control. frontiersin.org
Pinus massoniana Xylem Development IAA-Leu is present in stems, and its levels, along with other hormones, are affected by treatments that influence secondary growth. mdpi.com

Interplay with Other Phytohormone Signaling Networks

The regulation of the free IAA pool through the synthesis and hydrolysis of conjugates like this compound is a significant node of crosstalk with other phytohormone signaling pathways.

Ethylene: A direct link has been established in peach, where the IAA-amido hydrolase PpILR1 not only releases free IAA from conjugates but also functions as a transcriptional activator for PpACS1, a key rate-limiting enzyme in ethylene biosynthesis. frontiersin.org This demonstrates a dual function for an enzyme acting on an auxin conjugate, directly integrating auxin storage with ethylene production.

Gibberellin (GA): GA and auxin signaling are deeply intertwined. In tomato, GA treatment induces the expression of hydrolases that release free IAA from conjugates. frontiersin.org This suggests that GA can promote auxin-mediated responses by increasing the availability of the active hormone from its storage forms. This interaction is crucial for processes like fruit initiation, where auxin is thought to act upstream of GA. oup.com

Abscisic Acid (ABA): Auxin and ABA can act synergistically, particularly in processes like seed dormancy. pnas.org Auxin can enhance ABA signaling by inducing the expression of ABSCISIC ACID INSENSITIVE 3 (ABI3), a key regulator of dormancy, through ARF transcription factors. pnas.org The hydrolysis of IAA-Leu, by increasing the local concentration of free IAA, can thus potentiate the ABA response.

Cytokinin (CK): Auxin and cytokinin maintain a complex metabolic feedback loop to control each other's levels and signaling. nih.gov Cytokinin can induce the expression of certain Aux/IAA genes (e.g., SHY2/IAA3), which are negative regulators of auxin signaling. frontiersin.orgnih.gov Conversely, auxin, whose levels are modulated by IAA-Leu hydrolysis, represses cytokinin biosynthesis. nih.gov This balance is fundamental for maintaining meristem identity in both roots and shoots.

Brassinosteroids (BR): BRs interact with auxin signaling pathways to regulate vascular development and secondary growth. mdpi.com While direct regulation of IAA-Leu metabolism by BRs is not fully elucidated, studies in Pinus massoniana show that applying BRs alters the endogenous levels of various hormones, including IAA and its metabolites, during xylem development, a process where IAA-Leu is present. mdpi.com

Table 2: Summary of Hormonal Crosstalk Involving IAA Conjugate Metabolism

Interacting Hormone Organism / Context Mechanism of Interaction Reference(s)
Ethylene Peach Fruit The hydrolase PpILR1 (acts on IAA-Leu) transcriptionally activates the ethylene biosynthesis gene PpACS1. frontiersin.org
Gibberellin (GA) Tomato Fruit GA treatment upregulates the expression of IAA-amido hydrolase genes, increasing free IAA from conjugates. frontiersin.org
Abscisic Acid (ABA) Arabidopsis Seeds Auxin released from conjugates can induce ABI3 expression, enhancing ABA-mediated seed dormancy. pnas.org
Cytokinin (CK) General Plant Free IAA (from conjugates) represses CK biosynthesis, while CK can induce Aux/IAA repressors, forming a feedback loop. nih.govfrontiersin.org
Brassinosteroids (BR) Pinus massoniana BR application alters the balance of endogenous hormones, including IAA and its metabolites, during xylem development. mdpi.com

Physiological Roles in Plant Growth, Development, and Environmental Acclimation

Impact on Root System Architecture and Development

The architecture of the root system is fundamental for nutrient and water uptake, and N-(3-Indolylacetyl)-L-leucine is implicated in its regulation. While high concentrations of auxins generally inhibit primary root elongation, they promote the formation of lateral and adventitious roots. The balance between free IAA and its conjugates, such as IAA-Leu, is crucial in this process.

In a study on persimmon (Diospyros kaki Thunb.), the levels of various phytohormones were analyzed in seedlings with different rooting abilities. researchgate.net It was observed that seedlings with both primary and lateral roots had high levels of certain phytohormones in their leaves and basal stems, suggesting a complex interplay of hormones in root development. researchgate.net Conversely, some hormone conjugates were found at lower levels in these well-rooted seedlings, indicating that the regulation of active hormone levels through conjugation and de-conjugation is a key factor in root system architecture. researchgate.net

In rice (Oryza sativa), cytokinins have been shown to inhibit lateral root initiation but stimulate their elongation. researchgate.net This highlights the intricate cross-talk between different hormone classes in modulating root development. The relative abundance of auxin conjugates like IAA-Leu can influence this balance.

Table 1: Impact of this compound on Root Parameters

Plant Species Observed Effect Reference
Citrus sinensis Detected in roots under varying pH and copper stress conditions, suggesting a role in root response to abiotic stress. nih.gov nih.gov
Citrus sinensis Detected in roots under nitrogen deficiency, indicating involvement in nutrient stress responses. nih.gov nih.gov
Lactuca sativa L. Not detected in roots exposed to copper oxide nanoparticles, while IAA levels decreased at high concentrations. hbut.edu.cn hbut.edu.cn

Regulation of Shoot Organogenesis and Elongation

The development of above-ground plant structures, including leaves and stems, is tightly controlled by auxin gradients. The conversion of IAA to its conjugates and esters is a mechanism to fine-tune these gradients. For instance, research in Arabidopsis thaliana has shown that the methylation of IAA to form methyl-IAA ester (MeIAA) by the enzyme IAMT1 is critical for proper leaf development. researchgate.net While not a direct study of IAA-Leu, this demonstrates the importance of IAA modifications in shoot organogenesis. Overexpression or altered expression patterns of genes involved in IAA conjugation can lead to significant changes in leaf morphology, such as curvature. researchgate.net

Involvement in Reproductive Development and Seed Formation

The transition from vegetative growth to reproductive development is a critical phase in a plant's life cycle, and hormones play a central role. While specific research directly linking this compound to seed formation is limited, the general involvement of auxin homeostasis in this process is well-established. The proper development of floral organs, fertilization, and subsequent seed and fruit development are all dependent on precise auxin signaling. The conjugation of IAA to amino acids is a key mechanism for regulating the levels of active auxin required for these processes.

Adaptive Responses to Abiotic Stressors (e.g., Nutrient Deficiency, Temperature Extremes)

Plants have evolved sophisticated mechanisms to cope with a variety of environmental stresses. The conjugation of IAA to amino acids is an important part of these adaptive responses.

In Citrus sinensis seedlings subjected to copper toxicity and varying pH levels, the concentration of IAA-Leu in the roots was affected, indicating its involvement in the plant's response to heavy metal stress. nih.gov Specifically, under certain conditions, the levels of IAA-Leu were significantly different between treatments, suggesting a role in mitigating the stress. nih.gov

Nitrogen deficiency is another major abiotic stressor for plants. A study on Citrus sinensis revealed that under nitrogen-deficient conditions, the concentration of IAA-Leu was detectable in the roots, although at low levels. nih.gov This suggests that the formation of IAA-Leu is part of the plant's broader hormonal response to nutrient limitation, which often involves changes in root architecture to enhance nutrient foraging. nih.gov

Low-temperature stress can also impact the hormonal balance in plants. In maize embryos subjected to low temperatures, there was an enrichment of certain amino acid conjugates of IAA, although IAA-Leu was not specifically highlighted in this context. mdpi.com This points to a general strategy of modulating auxin activity through conjugation in response to temperature extremes.

Table 2: this compound Levels in Citrus sinensis Roots under Stress

Stress Condition Treatment IAA-Leu Concentration (ng g⁻¹ FW) Reference
Copper and pH Stress pH 3.0 + 0.5 μM Cu 1.348 ± 0.065 nih.gov
pH 3.0 + 300 μM Cu Not Detected nih.gov
pH 4.8 + 0.5 μM Cu 1.577 ± 0.087 nih.gov
pH 4.8 + 300 μM Cu 1.522 ± 0.167 nih.gov
Nitrogen Deficiency 0 mM N Not Detected nih.gov
15 mM N 0.09 ± 0.09 nih.gov

Contribution to Biotic Interactions and Defense Mechanisms

Plants are constantly interacting with a multitude of organisms, including pathogens and beneficial microbes. Phytohormones are key regulators of these interactions. While direct evidence for the role of this compound in defense is not extensively documented, the involvement of auxin signaling in plant immunity is known. Pathogens can manipulate host auxin pathways to their advantage, and in turn, plants utilize auxin signaling to mount defense responses. The conjugation of IAA can be a way for the plant to regulate auxin levels during a pathogen attack.

For example, some plant secondary metabolites, which can be influenced by auxin homeostasis, are known to have roles in defense as phytoalexins. The balance between active and conjugated forms of auxin can therefore indirectly contribute to the plant's defense arsenal.

Structure Activity Relationship Sar Investigations

Functional Significance of the Indole (B1671886) Moiety

The indole moiety is a critical pharmacophore in many biologically active compounds. In the context of N-(3-Indolylacetyl)-L-leucine, the indole ring is fundamental to its function, largely inherited from its parent compound, indole-3-acetic acid (IAA). In plants, this compound is involved in the regulatory mechanisms controlling auxin activity. chemicalbook.com

Research into related indole derivatives provides insights into the indole moiety's reactivity. For instance, studies on indole-3-acetamide (B105759) have shown that the indole ring can participate in coordination with metal ions like platinum(II). uni-bayreuth.deacs.org Specifically, the C(3) atom of the indole group, along with the amide oxygen, can act as a bidentate ligand, forming a spiro structure with the metal center. uni-bayreuth.deacs.org This reactivity highlights the potential for the indole portion of this compound to engage in specific electronic and steric interactions within biological systems. The indole group itself is not a passive structural element; its coordination requires a second donor atom for bidentate binding. acs.org This suggests that the spatial arrangement and electronic properties of the indole ring are finely tuned for its biological role.

Role of the L-Leucine Moiety in Biological Activity

The conjugation of L-leucine to the indole-3-acetyl group significantly modifies the parent molecule's properties. L-leucine is an essential branched-chain amino acid crucial for processes like protein synthesis and metabolic regulation. drugbank.com By attaching L-leucine, the resulting molecule, this compound, gains characteristics of an amino acid conjugate, which can influence its transport, metabolism, and interaction with cellular targets. nih.gov

Studies on the closely related compound, N-acetyl-L-leucine, reveal the importance of the amino acid portion and its N-acetylation. Acetylation of L-leucine alters its cellular transport mechanism, shifting its affinity from L-amino acid transporters (LAT) to organic anion transporters (OATs). biorxiv.org While L-leucine has a high affinity for LAT, N-acetyl-L-leucine is a substrate for OAT1 and OAT3. biorxiv.org This change in transporter preference, a direct consequence of the N-acyl modification, demonstrates how the leucine (B10760876) moiety, when derivatized, can dictate the pharmacokinetic and pharmacodynamic profile of the entire molecule. Although this research was conducted on N-acetyl-L-leucine, it provides a strong rationale for the significant role the L-leucine part plays in the biological activity of this compound.

Table 1: Comparison of Transporter Affinity for L-leucine and N-acetyl-L-leucine

CompoundTransporterAffinity (Km)
L-leucineL-type Amino Acid Transporter (LAT)~0.2 mM
N-acetyl-L-leucineOrganic Anion Transporter 1 (OAT1)~10 mM
N-acetyl-L-leucineOrganic Anion Transporter 3 (OAT3)~10 mM

This table is generated based on data from a study on N-acetyl-L-leucine, which is used as a proxy to understand the potential impact of the N-acylated leucine moiety. biorxiv.org

Stereochemical Considerations and Enantiomeric Specificity

The stereochemistry of the leucine component is a critical determinant of biological activity. This compound possesses a chiral center at the alpha-carbon of the leucine residue, specifically in the L-configuration (S-configuration). nih.gov This specific stereoisomer is the naturally occurring form of the amino acid.

Research on the enantiomers of N-acetyl-leucine has demonstrated significant differences in their pharmacokinetic profiles and pharmacological effects. plos.orgresearchgate.net Studies have shown that the L-enantiomer is the pharmacologically active form, while the D-enantiomer can be inactive or even antagonistic. researchgate.net These findings strongly suggest that biological targets, such as transporters and receptors, can distinguish between the two enantiomers, leading to stereospecific interactions. biorxiv.orgplos.org This enantiomeric specificity underscores the precise three-dimensional structure required for biological recognition and activity. Given these observations with a similar N-acylated leucine compound, it is highly probable that the L-configuration of the leucine moiety in this compound is essential for its specific biological functions.

Rational Design of Analogs for Mechanistic Probing

For example, a series of dipeptide-like molecules, N-(3-indolylacetyl)-L-amino acids, have been synthesized to study their coordination chemistry. uni-bayreuth.deacs.org In these studies, the amino acid was varied to include alanine (B10760859), valine, isoleucine, phenylalanine, and aspartic acid, in addition to leucine. uni-bayreuth.de It was observed that the bulkiness of the amino acid moiety influenced the rate of coordination to a platinum(II) center, with bulkier residues slowing the reaction. acs.org This indicates that the size and shape of the amino acid side chain are important for the molecule's reactivity and steric interactions.

Table 2: N-(3-indolylacetyl)-L-amino Acid Analogs Used in Mechanistic Studies

Amino Acid MoietyReference
Glycine uni-bayreuth.de
Alanine uni-bayreuth.deacs.org
Valine uni-bayreuth.deacs.org
Leucine uni-bayreuth.deacs.org
Isoleucine uni-bayreuth.deacs.org
Phenylalanine uni-bayreuth.deacs.org
Aspartic Acid uni-bayreuth.de

These types of analog studies are crucial for building a comprehensive SAR model. By correlating structural modifications with changes in biological activity, it becomes possible to identify the key features required for molecular recognition and function, paving the way for the design of more potent or selective probes.

Advanced Analytical Methodologies for Detection and Characterization in Biological Matrices

High-Resolution Chromatography-Mass Spectrometry (HR-LC-MS/MS) for Quantification and Profiling

High-Resolution Liquid Chromatography-Mass Spectrometry (HR-LC-MS/MS) is a powerful and widely used technique for the analysis of N-(3-Indolylacetyl)-L-leucine in various biological matrices. lifeasible.comscholaris.ca This method combines the superior separation capabilities of liquid chromatography with the high mass accuracy and sensitivity of mass spectrometry, making it ideal for identifying and quantifying specific metabolites in complex samples like plant tissues, fungi, and bacterial cultures. lifeasible.comscholaris.canih.gov In metabolomics studies, UPLC-MS/MS (Ultra-Performance Liquid Chromatography-tandem Mass Spectrometry) has been successfully employed to generate metabolic profiles that include this compound and related compounds. scholaris.ca

The process typically involves extracting the metabolites from the biological sample, followed by chromatographic separation on a specialized column, such as a C18 column. nih.govnih.gov The separated compounds are then ionized, commonly using electrospray ionization (ESI), and analyzed by a mass spectrometer. nih.gov For this compound, analysis is often performed in positive ionization mode, where it is detected as the protonated molecule [M+H]+. nih.gov Tandem mass spectrometry (MS/MS) is then used for confirmation and quantification by fragmenting the parent ion and detecting the resulting product ions, which provides a high degree of specificity. nih.gov For instance, the precursor ion for this compound is m/z 289, which upon collision-induced dissociation (CID), yields characteristic product ions. nih.gov This technique has been applied to study auxin metabolism in plants and identify differential metabolite production in microorganisms. nih.govmdpi.com

Table 1: LC-MS/MS Parameters for this compound Detection Data sourced from PubChem. nih.gov

Parameter Value
Instrument Type LC-ESI-QQ (UPLC Waters, Quattro Ultima Pt Micromass)
Ionization Mode Positive (ESI)
Precursor Ion [M+H]+ 289 m/z
Fragmentation Mode Low-Energy CID
Collision Energy 10.0 eV
Column ACQUITY UPLC BEH C18
Retention Time 12.38 min

Stable Isotope Dilution Assays for Absolute Quantification

For precise and accurate absolute quantification, stable isotope dilution mass spectrometry (IDMS) is the gold standard. sigmaaldrich.com This method involves adding a known quantity of a stable isotope-labeled internal standard of the target analyte to the sample prior to extraction and analysis. sigmaaldrich.com The internal standard is chemically identical to the analyte but has a higher mass due to the incorporation of heavy isotopes such as 13C, 15N, or 2H (deuterium). sigmaaldrich.comnih.gov For this compound, this would involve a synthesized version, for example, this compound (13C6, 15N), which would have a distinct mass from the endogenous, unlabeled compound. sigmaaldrich.com

Because the labeled standard and the endogenous analyte exhibit nearly identical chemical and physical properties, they co-elute during chromatography and experience the same ionization efficiency and matrix effects during mass spectrometry analysis. sigmaaldrich.com By measuring the ratio of the signal intensity of the endogenous analyte to that of the known amount of the added labeled standard, one can calculate the absolute concentration of the analyte in the original sample with high precision, correcting for any sample loss during preparation. sigmaaldrich.comnih.gov This technique is crucial for comparative metabolomics and for validating the results from profiling studies. While specific labeled standards for this compound are synthesized for research, commercially available kits of labeled amino acids are often used in broader metabolic analyses. sigmaaldrich.com The use of a deuterated analog, such as N-(3-Indolylacetyl)-L-alanine-d4, for its respective analyte demonstrates the application of this principle. medchemexpress.com

Advanced Spectroscopic Techniques for Structural Elucidation of Metabolites

While mass spectrometry is excellent for detection and quantification, other spectroscopic techniques are vital for the unambiguous structural elucidation of this compound and its potential metabolites. nih.gov Nuclear Magnetic Resonance (NMR) spectroscopy, including proton (1H NMR) and carbon-13 (13C NMR) spectroscopy, provides detailed information about the chemical environment of each atom in the molecule, allowing for the determination of its complete covalent structure. nih.govmdpi.com This is essential for confirming the identity of a compound isolated from a biological matrix or for identifying the structure of a previously unknown metabolite. nih.gov

Infrared (IR) spectroscopy is another technique used to identify the functional groups present in the molecule, such as the amide, carboxylic acid, and indole (B1671886) groups of this compound, based on their characteristic vibrational frequencies. nih.gov In conjunction with mass spectrometry, these techniques provide comprehensive structural information. High-resolution mass spectrometry itself contributes significantly to structural elucidation by providing the accurate mass and elemental composition of the parent molecule and its fragments. nih.gov The fragmentation pattern in an MS/MS experiment offers clues about the molecule's structure, as specific bonds break to form characteristic product ions. nih.gov

Table 2: MS/MS Fragmentation Data for this compound ([M+H]+) Data sourced from PubChem. nih.gov

Product Ion (m/z) Relative Intensity (%)
243.026 100.0
131.882 72.9
129.861 71.5
288.948 47.4
85.804 36.0

Development and Application of Biosensors for Real-time Monitoring

The development of biosensors offers the potential for real-time, continuous monitoring of this compound concentrations directly within biological systems. lifeasible.com These devices convert a biological recognition event into a measurable signal. For plant hormones like auxins, several biosensor platforms have been explored. lifeasible.com Electrochemical biosensors, for example, can measure changes in current or impedance resulting from an enzymatic reaction involving the target analyte. lifeasible.comnih.gov An electrode could be functionalized with an enzyme that specifically reacts with this compound, generating an electrical signal proportional to its concentration. lifeasible.com

Another approach is the use of immunosensors, which utilize the high specificity of antibodies or engineered single-stranded DNA or RNA molecules called aptamers that bind to the target hormone. lifeasible.com This binding event can be detected through various means, such as fluorescence or surface plasmon resonance. Genetically encoded biosensors are another advanced tool, where a cell's own machinery is engineered to produce a reporter protein (e.g., a fluorescent protein) in response to the presence of a specific hormone. lifeasible.com While specific biosensors for this compound are still largely in the research and development phase, the principles have been successfully applied to related molecules, such as L-glutamate, demonstrating the feasibility of creating miniaturized sensors for in-vivo measurements. lifeasible.comnih.gov These technologies hold promise for visualizing the dynamic changes and local distribution of this compound in living tissues. lifeasible.com

Synthetic Methodologies for Research Reagents and Analog Development

Chemical Synthesis Pathways for N-(3-Indolylacetyl)-L-leucine

The creation of the amide bond between indole-3-acetic acid and L-leucine is the central challenge in the chemical synthesis of this compound. Standard peptide coupling techniques are widely employed to achieve this transformation efficiently.

A prevalent method involves the activation of the carboxylic acid group of IAA using a carbodiimide (B86325) reagent, such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC). This activation step generates a highly reactive O-acylisourea intermediate. The intermediate is susceptible to nucleophilic attack by the amino group of L-leucine, leading to the formation of the target amide bond. To prevent self-condensation of the amino acid, the carboxyl group of L-leucine is typically protected as an ester (e.g., methyl or ethyl ester) prior to the coupling reaction. This protecting group is then removed in a final hydrolysis step.

An alternative strategy is the activated ester method. Here, IAA is first converted into a more stable, yet still reactive, intermediate like an N-hydroxysuccinimide (NHS) ester. This activated ester can be isolated and purified before being reacted with L-leucine (or its ester) in a separate step, often under basic conditions, to yield the desired product. This two-step process can offer better control and facilitate easier purification of the final compound. The choice of synthetic route often depends on factors such as scale, desired purity, and the availability of specific reagents.

Table 1: Comparison of Common Chemical Synthesis Coupling Methods

MethodKey ReagentsGeneral ApproachConsiderations
Carbodiimide CouplingIndole-3-acetic acid, L-leucine ester, DCC or EDC, optional additives (e.g., HOBt)One-pot reaction where the carbodiimide activates the carboxylic acid of IAA, which then reacts directly with the amino group of L-leucine ester.Efficient and widely used. Byproducts like dicyclohexylurea (DCU) can complicate purification.
Activated Ester CouplingIndole-3-acetic acid, N-hydroxysuccinimide (NHS), L-leucineTwo-step process: IAA is first converted to an isolable NHS ester. The purified active ester is then reacted with L-leucine.Offers better control and often simpler purification, as the byproducts are water-soluble.

Chemoenzymatic and Biocatalytic Approaches

Chemoenzymatic and biocatalytic syntheses provide greener and more specific alternatives to purely chemical methods. nih.gov These approaches utilize the inherent catalytic power of enzymes to form the amide bond, often under milder conditions and with higher selectivity, thus reducing the need for protecting groups. nih.govresearchgate.net

Enzymes such as aminoacylases, proteases, and peptidases can be employed to catalyze the condensation of IAA and L-leucine. nih.govresearchgate.net While these enzymes typically catalyze the hydrolysis of peptide bonds in aqueous environments, the reaction equilibrium can be shifted toward synthesis by using organic solvents, biphasic systems, or by immobilizing the enzyme. nih.gov For example, leucine (B10760876) dehydrogenase has been shown to catalyze reversible transformations between α-keto acids and α-amino acids, a reaction principle that can be adapted for synthesis. mdpi.com

Whole-cell biocatalysis is another powerful strategy. Microorganisms, such as Escherichia coli, can be genetically engineered to express enzymes like N-acyl amino acid synthases (NAS). nih.gov These engineered cells can then be used as factories to produce this compound from exogenously supplied IAA and L-leucine, streamlining the production process. nih.gov The substrate specificity of enzymes like GriE, which hydroxylates L-leucine, highlights the potential for creating diverse analogs through biocatalysis. nih.gov

Table 2: Overview of Biocatalytic Synthesis Strategies

ApproachBiocatalyst ExamplePrincipleAdvantages
In Vitro Enzymatic SynthesisAminoacylases, Leucine Dehydrogenase mdpi.comIsolated enzyme catalyzes the amide bond formation between IAA and L-leucine, often in non-aqueous media to favor synthesis over hydrolysis. nih.govHigh specificity, mild reaction conditions, no need for protecting groups. nih.gov
Whole-Cell BiocatalysisEngineered E. coli expressing N-acyl amino acid synthases (NAS) nih.govThe microorganism takes up precursors and synthesizes the final product intracellularly.Integrates catalyst production and chemical synthesis, potentially lowering costs.

Strategies for Isotopic Labeling for Metabolic and Tracer Studies

Isotopically labeled this compound is an indispensable tool for metabolic research, enabling its detection and quantification in complex biological matrices. nih.gov Stable isotopes such as deuterium (B1214612) (²H), carbon-13 (¹³C), and nitrogen-15 (B135050) (¹⁵N) can be incorporated into the molecule.

Labeling can be targeted to either the IAA or the L-leucine portion of the conjugate. To label the IAA moiety, deuterated or ¹³C-labeled indole-3-acetic acid can be synthesized and used as a precursor in the chemical coupling reactions described above. For instance, [2',2'-²H₂]-IAA can be prepared through a base-catalyzed hydrogen/deuterium exchange and subsequently coupled with L-leucine. capes.gov.br Synthesis of indoles from inexpensive ¹³CO₂ provides a route to ¹³C-labeled tryptophan precursors, a strategy adaptable for IAA. rsc.org

Alternatively, the L-leucine unit can be labeled. Commercially available isotopically labeled L-leucine (e.g., L-Leucine-d₃, ¹³C-methyl-labeled L-leucine) can be directly used in the synthesis. nih.govmedchemexpress.com For example, ¹³C-methyl labeled L-leucine can be produced via palladium-catalyzed C(sp³)-H functionalization and then incorporated into the final molecule. nih.gov Such labeling is crucial for nuclear magnetic resonance (NMR) studies of protein structure and dynamics. isotope.com The choice of isotope and its position within the molecule is dictated by the specific analytical method (e.g., mass spectrometry, NMR) and the biological question being investigated. nih.govnih.gov

Table 3: Selected Isotopic Labeling Strategies

Labeled MoietyIsotopeLabeling Precursor ExampleSynthetic Approach
Indole-3-acetic acid²H (Deuterium)[2',2'-²H₂]-Indole-3-acetic acid capes.gov.brH/D exchange on IAA followed by chemical coupling with unlabeled L-leucine. capes.gov.br
Indole-3-acetic acid¹³C (Carbon-13)¹³C-labeled Indole (B1671886) rsc.orgSynthesis of labeled indole, conversion to IAA, and subsequent coupling with L-leucine.
L-leucine²H (Deuterium)L-Leucine-d₃ medchemexpress.comChemical coupling of unlabeled IAA with labeled L-leucine.
L-leucine¹³C (Carbon-13)¹³C-methyl-labeled L-leucine nih.govChemical coupling of unlabeled IAA with labeled L-leucine, often for NMR studies. nih.govisotope.com

Computational Biology and Cheminformatics Approaches to Understanding N 3 Indolylacetyl L Leucine

The study of N-(3-Indolylacetyl)-L-leucine, an amide-linked conjugate of the primary plant hormone indole-3-acetic acid (IAA), has been significantly advanced by computational methods. nih.gov These in silico techniques provide powerful tools to simulate and predict the compound's behavior at a molecular level, offering insights that are often difficult to obtain through experimental methods alone.

Emerging Research Avenues and Translational Potentials

Systems Biology Integration for Comprehensive Pathway Mapping

A systems biology approach, integrating various "omics" technologies, is crucial for a holistic understanding of the metabolic and signaling pathways involving N-(3-Indolylacetyl)-L-leucine.

Transcriptomics: Gene expression studies have revealed how treatments with auxin amino acid conjugates influence the plant transcriptome. For instance, in Brassica rapa, treatment with auxin conjugates, including those that can be metabolized to release free auxin, leads to significant changes in the expression of auxin-related genes. nih.govnih.gov These studies highlight the transcriptional reprogramming that occurs in response to alterations in auxin conjugate levels, affecting genes involved in auxin biosynthesis (e.g., YUC genes), transport, and signaling. nih.gov

Proteomics: Proteomic analyses can identify and quantify the key enzymes involved in IAA-Leu metabolism. This includes the GRETCHEN HAGEN 3 (GH3) enzymes that synthesize IAA-Leu from IAA and leucine (B10760876), and the amidohydrolases that release free IAA from the conjugate. mdpi.comoup.com In tobacco BY-2 cells, proteomic analysis revealed the downregulation of DIOXYGENASE FOR AUXIN OXIDATION 1 (DAO1) homologs, enzymes involved in auxin degradation, under auxin starvation. oup.com

Metabolomics: Advanced analytical techniques, particularly liquid chromatography-mass spectrometry (LC-MS), have enabled detailed profiling of auxin metabolites, including IAA-Leu. nih.govfrontiersin.org Metabolomic studies in various plant species have shown that the profiles of auxin conjugates can differ significantly, indicating species-specific regulation of auxin homeostasis. frontiersin.orgnih.gov For example, in Arabidopsis thaliana, IAA-aspartate and IAA-glutamate are major conjugates, while the presence and levels of IAA-Leu can vary depending on developmental stage and environmental conditions. pnas.org

By integrating these datasets, researchers can construct comprehensive models of the auxin metabolic network. This allows for the identification of key regulatory nodes and the prediction of how perturbations in one part of the pathway, such as the levels of IAA-Leu, will affect the entire system.

CRISPR/Cas-based Approaches for Targeted Gene Manipulation in Auxin Conjugate Metabolism

The CRISPR/Cas9 system provides a powerful tool for precisely editing the genes involved in the metabolism of this compound. This technology allows for the creation of specific knockout or knock-in mutations to study gene function with high precision.

Researchers can target key genes in the IAA-Leu metabolic pathway, such as the GH3 genes responsible for its synthesis and the ILR1/ILL amidohydrolase genes that hydrolyze it. mdpi.compnas.org For example, creating multiple knockout mutants of GH3 genes in Arabidopsis has demonstrated their crucial role in inactivating IAA and has revealed the severe auxin overaccumulation phenotypes that result from their disruption. pnas.org

Similarly, CRISPR/Cas9 can be used to investigate the function of specific transporters that may be involved in the movement of IAA-Leu within the plant. While research has focused on transporters for free IAA, the transport mechanisms for conjugated auxins like IAA-Leu are less understood. Targeted mutagenesis of candidate transporter genes could elucidate their role in the spatial distribution of this storage form of auxin. In rice, CRISPR/Cas9-mediated mutation of the auxin efflux carrier OsPIN9 was shown to impact auxin homeostasis and confer chilling tolerance. nih.govfrontiersin.org

These genetic manipulation studies provide invaluable insights into the specific roles of individual genes and can help to unravel the complex regulatory networks governing auxin conjugate metabolism.

High-Throughput Screening for Modulators of Auxin Conjugate Metabolism

High-throughput screening (HTS) of chemical libraries is a promising strategy for identifying small molecules that can modulate the activity of enzymes involved in this compound metabolism. These modulators can be used as chemical probes to study auxin homeostasis and may have potential as plant growth regulators.

Phenotype-based screens have been successfully used to identify inhibitors of auxin-conjugating enzymes. oup.compnas.org For instance, a screen using Arabidopsis plants overexpressing a GH3 gene led to the discovery of a chemical inhibitor that could rescue the auxin-deficient phenotype. pnas.org Such screens can be adapted to specifically target the synthesis or hydrolysis of IAA-Leu.

Enzyme-based assays can also be developed for HTS. Purified GH3 enzymes or amidohydrolases can be used in in vitro assays to screen for compounds that inhibit or enhance their activity. The development of ultra-rapid auxin metabolite profiling methods allows for the high-throughput analysis of plant tissues, which can be applied to screen for mutants with altered auxin profiles or to assess the in vivo effects of chemical modulators. nih.gov

The table below provides examples of approaches and potential targets for HTS.

Screening ApproachTarget Enzyme/ProcessPotential Outcome
Phenotype-based screenGH3 enzyme activityIdentification of inhibitors that rescue auxin-deficient phenotypes. pnas.org
In vitro enzyme assayPurified GH3 synthaseDiscovery of direct inhibitors of IAA-Leu synthesis.
In vitro enzyme assayPurified ILR1/ILL hydrolaseDiscovery of modulators of IAA-Leu hydrolysis.
Metabolite profilingEndogenous IAA-Leu levelsIdentification of compounds that alter auxin conjugate homeostasis in vivo. nih.gov

Potential for Agricultural Applications in Enhancing Plant Resilience and Productivity

Enhancing Plant Resilience: Auxin homeostasis is intricately linked to plant stress responses. nih.govresearchgate.net The conjugation of IAA to amino acids, catalyzed by GH3 enzymes, is induced by various stresses, including drought, salinity, and pathogen attack. mdpi.com This suggests that auxin conjugates like IAA-Leu play a role in the plant's adaptive response to adverse conditions. By modulating the levels of IAA-Leu, it might be possible to fine-tune the plant's stress response, leading to enhanced tolerance. For example, overexpression of certain GH3 genes has been shown to increase stress tolerance. nih.gov

The table below summarizes potential agricultural applications arising from the modulation of IAA-Leu metabolism.

Application AreaStrategyDesired Outcome
Drought Tolerance Enhance IAA-Leu synthesis under water deficitConserve active auxin and promote adaptive growth responses. nih.govoup.com
Salinity Tolerance Modulate GH3 gene expressionMaintain auxin homeostasis to mitigate the negative effects of salt stress. mdpi.comnih.gov
Root System Enhancement Optimize local IAA-Leu hydrolysisPromote lateral root formation for improved water and nutrient uptake. researchgate.net
Yield Improvement Fine-tune auxin levels during reproductive developmentEnhance flower and fruit development for increased crop productivity. oup.com

Q & A

Q. What analytical methods are recommended for quantifying N-(3-Indolylacetyl)-L-alanine in serum samples for clinical research?

Methodological Answer: Untargeted metabolomics using high-resolution mass spectrometry (HRMS) coupled with liquid chromatography (LC) is the primary method for detecting N-(3-Indolylacetyl)-L-alanine in serum. Key steps include:

  • Sample Preparation: Deproteinization of serum using methanol or acetonitrile to isolate metabolites.
  • Data Processing: Normalization using z-scores (as in heatmap clustering for auxin-related metabolites) .
  • Statistical Validation: VIP (Variable Importance in Projection) scores >1 and p-values <0.05 in multivariate analyses (e.g., PLS-DA) to identify significant metabolites .
  • Reproducibility: Validation across independent cohorts (Discovery and Validation sets) to confirm differential expression .

Q. How does N-(3-Indolylacetyl)-L-alanine relate to amino acid metabolism in cancer immunotherapy?

Methodological Answer: N-(3-Indolylacetyl)-L-alanine is an amino acid derivative implicated in immune modulation. Key findings include:

  • Association with Prognosis: Lower serum levels correlate with prolonged progression-free survival (PFS) in NSCLC patients (HR=0.59, 95% CI: 0.41–0.84; multivariate HR=0.60, 95% CI: 0.37–0.98) .
  • Mechanistic Hypothesis: Amino acid metabolism influences T-cell function and PD-1/PD-L1 axis regulation, though direct pathways require further study .
  • Integration with PD-L1: Combined analysis of PD-L1 expression and metabolite levels improves prognostic stratification .

Advanced Research Questions

Q. How can researchers design cohort studies to validate N-(3-Indolylacetyl)-L-alanine as a prognostic biomarker in NSCLC?

Methodological Answer:

  • Cohort Design:
  • Discovery Cohort: 250 patients with advanced NSCLC (stage IIIB–IV) receiving PD-1 inhibitors + chemotherapy .
  • Validation Cohort: Independent cohort to replicate findings, ensuring statistical power (e.g., ≥100 patients) .
    • Endpoint Selection: PFS as the primary endpoint, analyzed via Cox proportional hazards models (univariate and multivariate) .
    • Confounding Factors: Adjust for chemotherapy effects, age, and PD-L1 expression in multivariate models .
    • Threshold Determination: Stratify patients into high/low groups based on median metabolite levels .

Q. What experimental approaches integrate metabolomics with genomic data to elucidate the role of N-(3-Indolylacetyl)-L-alanine in immune checkpoint inhibitor responses?

Methodological Answer:

  • Multi-Omics Integration:
  • Metabolite Clustering: Use heatmaps and hierarchical clustering (z-score normalization) to group auxin-related metabolites (e.g., IAA-Ala, OxIAA) with genomic pathways .
  • Pathway Enrichment: Overlay metabolomic data with transcriptomic datasets (e.g., RNA-seq) to identify co-regulated immune pathways (e.g., JAK-STAT, T-cell receptor signaling) .
    • Functional Validation:
  • In Vitro Models: Treat immune cells (e.g., T-cells) with N-(3-Indolylacetyl)-L-alanine and measure cytokine secretion (e.g., IL-2, IFN-γ) .
  • Animal Studies: Test metabolite supplementation in murine NSCLC models to assess tumor growth and PD-1 inhibitor efficacy .

Q. How can researchers address discrepancies in metabolite levels across patient cohorts when analyzing N-(3-Indolylacetyl)-L-alanine?

Methodological Answer:

  • Batch Effect Correction: Normalize data using internal standards (e.g., deuterated analogs) and QC samples .
  • Cohort Harmonization: Ensure consistent inclusion criteria (e.g., NSCLC stage, treatment line) and demographic matching .
  • Meta-Analysis: Pool data from multiple studies and apply random-effects models to account for heterogeneity .
  • Machine Learning: Use LASSO regression to select robust biomarkers independent of cohort-specific variability .

Key Data from Evidence

  • Prognostic Value: Low N-(3-Indolylacetyl)-L-alanine levels independently predict longer PFS (HR=0.60, p=0.041) in NSCLC .
  • Cohort Sizes: 250 patients in the Discovery set, validated in an independent cohort .
  • Technical Reproducibility: VIP scores >1 and p<0.05 in both Discovery and Validation sets confirm reliability .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.